

The Discovery and Enduring Utility of Tetraallylsilane: A Technical Guide

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Compound of Interest

Compound Name: Tetraallylsilane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of **tetraallylsilane**, a versatile organosilicon compound. From its initial preparation to modern synthetic methodologies and applications, this document provides a comprehensive overview for researchers in organic synthesis and materials science.

Introduction: A Historical Perspective on Organosilanes

The field of organosilicon chemistry, which bridges the worlds of organic and inorganic chemistry, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane. This seminal work laid the foundation for a new class of compounds with unique properties and reactivity. A significant leap forward came with the development of Grignard reagents in the early 20th century by F. Stanley Kipping, which provided a robust method for the formation of silicon-carbon bonds and opened the door to a vast array of new organosilane structures. It was within this burgeoning field that **tetraallylsilane** emerged as a molecule of interest.

The Discovery of Tetraallylsilane

The first documented synthesis of **tetraallylsilane** was reported in 1946 by Henry Gilman and R. N. Clark in the Journal of the American Chemical Society. Their work, focused on the

preparation of allyl-substituted silanes, established a foundational method for synthesizing this and other unsaturated organosilanes. The original synthesis utilized the well-established Grignard reaction, a testament to its importance in the expanding toolkit of synthetic chemists of the era.

Physicochemical and Spectroscopic Data

Tetraallylsilane is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of **Tetraallylsilane**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ Si	[PubChem CID: 565641]
Molecular Weight	192.37 g/mol	[PubChem CID: 565641]
Boiling Point	90 °C at 3 mmHg	[Sigma-Aldrich]
Density	0.831 g/mL at 25 °C	[Sigma-Aldrich]
Refractive Index (n _D ²⁰)	1.485	[Sigma-Aldrich]

Table 2: Spectroscopic Data for **Tetraallylsilane**

Technique	Key Peaks/Shifts	Reference
Infrared (IR)	3076, 2972, 1629, 991, 908 cm ⁻¹	[Recent Research]
¹ H NMR (CDCl ₃)	δ 5.85-5.71 (m, 4H), 5.01-4.91 (m, 8H), 1.69 (d, J=7.9 Hz, 8H)	[Recent Research]
¹³ C NMR (CDCl ₃)	δ 134.5, 114.2, 22.8	[Recent Research]
HRMS (ESI+)	m/z calculated for C ₁₂ H ₂₁ Si ⁺ [M+H] ⁺ : 193.1407, found 193.1406	[Recent Research]

Experimental Protocols for the Synthesis of Tetraallylsilane

Two key methods for the synthesis of **tetraallylsilane** are detailed below: the historical Grignard synthesis and a modern, high-yield one-step Grignard procedure.

Historical Synthesis: The Gilman and Clark Method (1946)

This method, adapted from the pioneering work of Gilman and Clark, utilizes the reaction of silicon tetrachloride with allylmagnesium bromide.

Experimental Protocol:

- **Preparation of Allylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- **Reaction with Silicon Tetrachloride:** Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.
- **Work-up and Purification:** After the addition is complete, reflux the mixture for one hour to ensure the reaction goes to completion. Cool the reaction mixture and carefully hydrolyze it by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield **tetraallylsilane**.

Modern One-Step Grignard Synthesis

A more recent and optimized one-step approach involves the in situ formation of the Grignard reagent in the presence of silicon tetrachloride, leading to high yields.^[1]

Experimental Protocol:

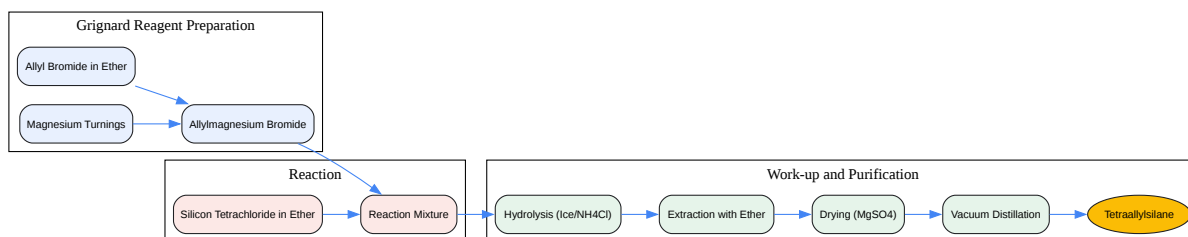
- **Reaction Setup:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a mixture of toluene and diethyl ether.
- **Reagent Addition:** A solution of allyl bromide and silicon tetrachloride in a mixed solvent of toluene and diethyl ether is prepared. This solution is then added dropwise to the magnesium suspension. The reaction is initiated, and the temperature is maintained to ensure a steady reaction rate.
- **Work-up and Purification:** After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford **tetraallylsilane**.

Table 3: Comparison of Synthetic Methods for **Tetraallylsilane**

Method	Starting Materials	Solvents	Yield	Reference
Gilman and Clark (1946)	Silicon tetrachloride, Allyl bromide, Magnesium	Diethyl ether	Not specified in abstract	[Gilman & Clark, 1946]
One-Step Grignard	Silicon tetrachloride, Allyl bromide, Magnesium	Toluene, Diethyl ether	91%	[1]

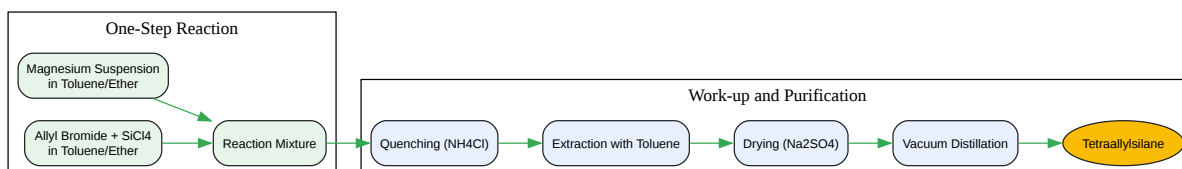
Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of **tetraallylsilane**.



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Caption: Workflow for the historical synthesis of **tetraallylsilane** by Gilman and Clark.



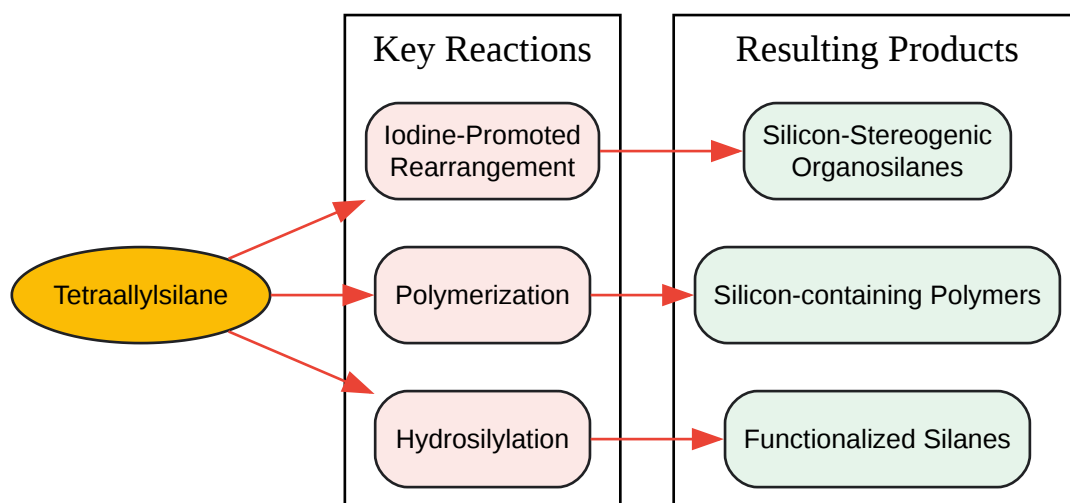
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Caption: Workflow for the modern one-step synthesis of **tetraallylsilane**.

Reactivity and Applications

The four allyl groups in **tetraallylsilane** provide a rich platform for further chemical transformations. The double bonds can undergo a variety of reactions, including hydrosilylation, epoxidation, and polymerization. A notable recent development is the iodine-promoted

rearrangement of **tetraallylsilane**, which can be controlled to yield either mono- or di-rearranged products. This transformation opens avenues for the synthesis of complex, silicon-stereogenic organosilanes.



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Caption: Reactivity pathways of **tetraallylsilane**.

Conclusion

From its first synthesis by Gilman and Clark in 1946 to its use in modern synthetic transformations, **tetraallylsilane** has proven to be a valuable and versatile molecule in organosilicon chemistry. The development of more efficient synthetic methods has made it readily accessible for a variety of applications, from polymer science to the intricate synthesis of stereogenic silicon centers. This guide provides a core understanding of the history, synthesis, and properties of **tetraallylsilane**, serving as a valuable resource for researchers and professionals in the chemical sciences.

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References

- 1. mdpi.com [mdpi.com]
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